![molecular formula C12H10O3S B2969435 3-[(Phenylthio)methyl]-2-furoic acid CAS No. 878465-81-7](/img/structure/B2969435.png)

3-[(Phenylthio)methyl]-2-furoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

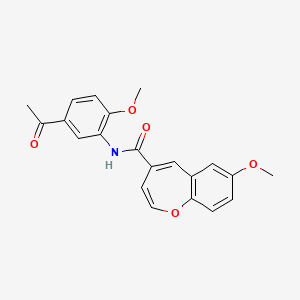

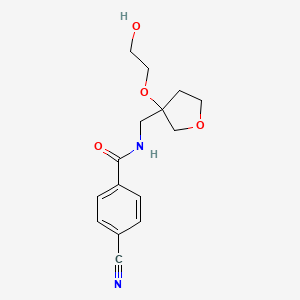

“3-[(Phenylthio)methyl]-2-furoic acid” is a biochemical compound with the molecular formula C12H10O3S and a molecular weight of 234.27 . It is typically used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a furoic acid group attached to a phenylthio group via a methyl bridge . The compound has a molecular weight of 234.27 .Aplicaciones Científicas De Investigación

1. Birch Reduction in Organic Chemistry

The Birch reduction process, a notable application in organic chemistry, involves the reduction of aromatic compounds. A study by Kinoshita, Miyano, and Miwa (1975) discusses the reduction of 3-furoic acid, which is structurally related to 3-[(Phenylthio)methyl]-2-furoic acid. This reduction leads to various derivatives, demonstrating the compound's utility in synthesizing heterocyclic compounds (Kinoshita, Miyano, & Miwa, 1975).

2. Biological Applications

A 2012 study by Sathyadevi et al. explored the interaction of metal ions in hydrazone complexes with nucleic acids and bovine serum albumin. This research, deriving from furoic acid hydrazide, is indirectly related to this compound, highlighting its potential in biological studies, particularly in understanding interactions at the molecular level (Sathyadevi et al., 2012).

3. Synthesis of Substituted Furans

The synthesis of substituted furans, pyrroles, thiophenes, and related derivatives has been a significant area of research. Yin et al. (2008) describe methods for preparing 3-methylthio-substituted furans, which are related to this compound. This study demonstrates the compound's role in producing various heterocyclic compounds, crucial in pharmaceutical and material science industries (Yin et al., 2008).

4. C–H Bond Activation in Organic Synthesis

Research on C–H bond activation is essential in organic synthesis. Studies by Wan et al. (2013) and Giri et al. (2007) highlight techniques like cross-coupling and palladium-catalyzed reactions. These methods, involving carboxylic acids like this compound, are fundamental in creating complex organic molecules, showing the compound's relevance in synthetic organic chemistry (Wan et al., 2013); (Giri et al., 2007).

Propiedades

IUPAC Name |

3-(phenylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-12(14)11-9(6-7-15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGOMTXSMKAZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=C(OC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2969354.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2969358.png)

![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)

![4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2969364.png)

![N-[6-Oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]prop-2-enamide](/img/structure/B2969372.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)